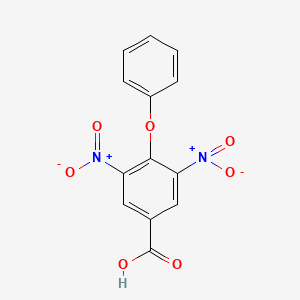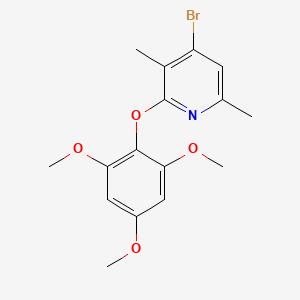
HO-Peg19-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HO-Peg19-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-Octadecaoxahexapentacontane-1,56-diol, is a linear polyethylene glycol with two terminal hydroxyl groups . It is prepared by polymerization of ethylene oxide . The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (44 is the molecular mass of one repeating unit) .
Molecular Structure Analysis
The molecular structure of HO-Peg19-OH is H-(O-CH2-CH2)n-OH . The number of repeating ethylene oxide units (CH2CH2O) or the degree of polymerization is calculated by dividing the PEG molecular weight by 44 .
Physical And Chemical Properties Analysis
HO-Peg19-OH has a molecular weight of 855.01 . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . It is not soluble in ether . The density of PEG is approximately 1.125 g/mL .
科学的研究の応用
Biocompatibility and Surface Coating
Polyethylene glycol (PEG), including HO-Peg19-OH, is notable for its biocompatibility. This property is utilized in creating biocompatible surface coatings. A notable study demonstrated the development of a method for grafting PEG onto activated silica films, enhancing their biocompatibility due to PEG's nonimmunogenicity, nonantigenicity, and protein rejection capabilities (Alcantar, Aydil, & Israelachvili, 2000).
Enhanced Stability and Dispersion of Nanoparticles
Research has shown that PEGylation, including the use of cyclic PEG without chemical inhomogeneity, can significantly enhance the dispersion stability of nanoparticles like silver nanoparticles (AgNPs) against physiological conditions. This stability is crucial for biological applications (Oziri et al., 2021).
Acid-Degradable Hydrogel Fabrication
HO-Peg19-OH has been used in the synthesis of acid-degradable hydrogels. A study demonstrated the fabrication of a whole polyethylene glycol-based hydrogel using HO-PEG with a cinnamaldehyde acetal unit. This hydrogel can degrade in acidic conditions, showing potential for controlled release applications (Zhao et al., 2020).
Cancer Diagnosis and Therapy
In the field of oncology, Holmium-based nanoparticles modified by PEG have been synthesized for dual-modal imaging in cancer diagnosis, combining x-ray computed tomography and magnetic resonance imaging. These nanoparticles exhibit low cytotoxicity and good biocompatibility, making them promising for medical imaging applications (Zhang et al., 2021).
Environmentally Responsive Polyurethanes
HO-Peg19-OH is also used in synthesizing environmentally responsive segmented polyurethanes. These polymers exhibit diverse properties like oleophobicity, hydrophobicity, and hydrophilicity, depending on the polarity of the contacting medium. Such dynamic transformation of surface activity has potential applications in various fields (Vaidya & Chaudhury, 2002).
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O20/c39-1-3-41-5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-33-35-57-37-38-58-36-34-56-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-42-4-2-40/h39-40H,1-38H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFXBCVJGXGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018298 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxahexapentacontane-1,56-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

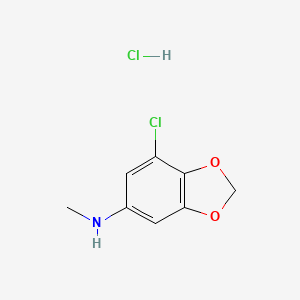

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)

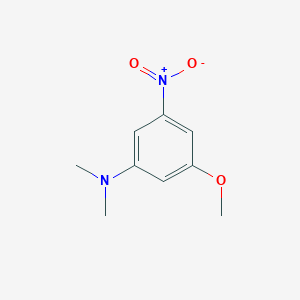

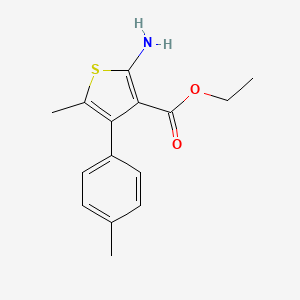
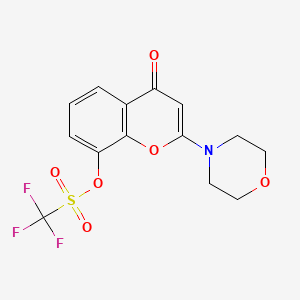
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)
![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)
